molecular formula C11H13ClN2 B8300611 4-(6-Chloro-3-pyridyl)-1-azabicyclo[2.2.1]heptane

4-(6-Chloro-3-pyridyl)-1-azabicyclo[2.2.1]heptane

Cat. No. B8300611
M. Wt: 208.69 g/mol
InChI Key: VIXLWYQAYRDDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759343B2

Procedure details

0.37 g (1.94 mmol) of 5-(1-azabicyclo[2.2.1]hept-4-yl)pyridin-2-ol obtained in Example 4, in solution in 5.44 ml (58.35 mmol) of phosphorus oxychloride, is introduced into a sealed tube and the combined mixture is subsequently stirred at 140° C. for 45 minutes. The reaction mixture is subsequently brought back to ambient temperature, poured onto 200 g of crushed ice and stirred for 15 minutes. The medium is then very slowly adjusted to pH 10 with a concentrated sodium hydroxide solution. The combined mixture is subsequently extracted twice with chloroform and the organic phases are subsequently combined, dried over sodium sulfate, filtered and concentrated under reduced pressure to provide 370 mg of the desired compound in the form of a brown powder.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:7][C:4]([C:8]3[CH:9]=[CH:10][C:11](O)=[N:12][CH:13]=3)([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.P(Cl)(Cl)([Cl:17])=O.[OH-].[Na+]>>[Cl:17][C:11]1[N:12]=[CH:13][C:8]([C:4]23[CH2:7][N:1]([CH2:6][CH2:5]2)[CH2:2][CH2:3]3)=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
N12CCC(CC1)(C2)C=2C=CC(=NC2)O
Name
Quantity
5.44 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the combined mixture is subsequently stirred at 140° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subsequently brought back to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The combined mixture is subsequently extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C12CCN(CC1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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